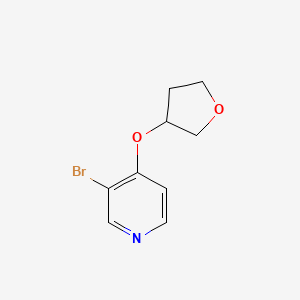

3-Bromo-4-(oxolan-3-yloxy)pyridine

説明

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Chemistry

Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C5H5N, and its derivatives are of paramount importance in numerous scientific and industrial fields. nih.gov Structurally related to benzene (B151609) with one CH group replaced by a nitrogen atom, pyridine exhibits unique electronic properties that make it a versatile scaffold in organic synthesis. nih.govnih.gov The nitrogen atom imparts a basic character and a dipole moment, influencing the reactivity and physical properties of the molecule. nih.gov

Pyridine derivatives are integral components of many natural products, including alkaloids and vitamins. sigmaaldrich.com Their significance is further underscored by their widespread applications in pharmaceuticals, agrochemicals, and materials science. nih.govsigmaaldrich.comnih.gov In medicinal chemistry, the pyridine ring is a common feature in drugs with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.gov The ability of the pyridine nucleus to be readily functionalized allows for the fine-tuning of molecular properties to optimize therapeutic efficacy. sigmaaldrich.com

Structural Features and Stereochemical Considerations of the Oxolane Moiety in Pyridine Scaffolds

The oxolane ring, also known as tetrahydrofuran (B95107) (THF), is a five-membered saturated cyclic ether that is a prevalent structural motif in a vast array of natural products and biologically active molecules. evitachem.com Its presence can significantly influence the pharmacological profile of a compound. The incorporation of a tetrahydrofuran moiety can enhance binding to biological targets, as seen in various potent enzyme inhibitors. nih.gov

When an oxolane ring is attached to a pyridine scaffold, particularly through an ether linkage at the 3-position of the oxolane, it introduces a chiral center. This means that 3-Bromo-4-(oxolan-3-yloxy)pyridine can exist as a pair of enantiomers, (R)- and (S)-3-Bromo-4-(oxolan-3-yloxy)pyridine. The stereochemistry of this oxolane moiety is a critical consideration, as different stereoisomers of a molecule can exhibit vastly different biological activities. nih.gov The specific spatial arrangement of the atoms can dictate how the molecule interacts with chiral biological macromolecules such as enzymes and receptors. The synthesis of stereochemically pure tetrahydrofuran derivatives is a significant area of research in organic chemistry. diva-portal.org

Positioning of 3-Bromo-4-(oxolan-3-yloxy)pyridine within Halogenated Heterocyclic Frameworks

Halogenated heterocyclic compounds constitute a significant class of molecules with diverse applications. The introduction of a halogen atom, such as bromine, into a heterocyclic ring can profoundly alter its physical, chemical, and biological properties. In the case of 3-Bromo-4-(oxolan-3-yloxy)pyridine, the bromine atom at the 3-position of the pyridine ring influences the electron distribution within the aromatic system.

Electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature, and when it does occur, it typically directs to the 3-position under harsh conditions. nih.gov The presence of a bromine atom at this position makes it a valuable synthetic handle for further functionalization through various cross-coupling reactions, allowing for the construction of more complex molecular architectures. Halogenated pyridines are important intermediates in the synthesis of agrochemicals and pharmaceuticals. youtube.com

Overview of Research Trajectories for Related Pyridine and Tetrahydrofuran Derivatives

Research into pyridine and tetrahydrofuran derivatives is a vibrant and active area. The synthesis of novel substituted pyridines continues to be a major focus, driven by the quest for new therapeutic agents and functional materials. nih.gov Recent advances have focused on developing more efficient and selective methods for the functionalization of the pyridine ring. nih.gov

Similarly, the development of stereoselective methods for the synthesis of substituted tetrahydrofurans is a key research objective, given the prevalence of this motif in biologically active natural products. evitachem.com The combination of a pyridine and a tetrahydrofuran moiety, as seen in 3-Bromo-4-(oxolan-3-yloxy)pyridine, suggests potential research trajectories aimed at exploring its utility as a scaffold in drug discovery. The structural features of this compound, including the halogenated pyridine ring and the chiral oxolane unit, offer multiple points for diversification and the potential for developing libraries of related compounds for biological screening.

Structure

3D Structure

特性

IUPAC Name |

3-bromo-4-(oxolan-3-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-8-5-11-3-1-9(8)13-7-2-4-12-6-7/h1,3,5,7H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTTUJBWQJKCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 Oxolan 3 Yloxy Pyridine

Strategic Approaches to Bromination of the Pyridine (B92270) Nucleus

The introduction of a bromine atom at the 3-position of the pyridine ring is a critical step in the synthesis of the target compound. The electron-deficient nature of the pyridine ring makes electrophilic substitution challenging, often requiring harsh conditions and leading to mixtures of isomers. Therefore, regioselective bromination techniques are paramount.

Regioselective Bromination Techniques at the Pyridine 3-Position

Direct bromination of pyridine under neutral or acidic conditions typically yields 3-bromopyridine, but often with low yields and the formation of di- and polybrominated byproducts. A more controlled approach involves the bromination of a pre-functionalized pyridine derivative. One effective strategy is the bromination of 4-pyridone (pyridin-4(1H)-one). The electron-donating character of the hydroxyl group in its tautomeric form, 4-hydroxypyridine, activates the pyridine ring towards electrophilic substitution, primarily at the 3- and 5-positions. By carefully controlling the reaction conditions, such as temperature and the brominating agent, regioselective bromination at the 3-position can be achieved.

Another powerful method for achieving regioselectivity is through a Sandmeyer-type reaction starting from an appropriately substituted aminopyridine. For instance, 4-amino-3-nitropyridine (B158700) can be reduced to 3,4-diaminopyridine, which can then undergo a diazotization reaction followed by treatment with a bromide source to introduce the bromine atom at the 3-position.

A summary of common brominating agents and their typical reaction conditions for pyridine derivatives is presented in Table 1.

| Brominating Agent | Substrate | Typical Conditions | Regioselectivity |

| Bromine (Br₂) in H₂SO₄/SO₃ | Pyridine | High temperature | Primarily 3-bromo |

| N-Bromosuccinimide (NBS) | 4-Pyridone | Inert solvent, radical initiator | Favors 3-position |

| Bromine (Br₂) in acetic acid | 4-Hydroxypyridine | Room temperature | Mixture of 3-bromo and 3,5-dibromo |

| Copper(I) bromide/t-butyl nitrite | 3-Amino-4-substituted pyridine | Diazotization conditions | 3-Bromo product |

Precursor Design and Synthesis for Targeted Bromination

The rational design and synthesis of precursors are crucial for successful and regioselective bromination. A common and effective precursor for the synthesis of 3-bromo-4-hydroxypyridine is 4-chloropyridine (B1293800). The synthesis can proceed via the nitration of 4-chloropyridine to yield 4-chloro-3-nitropyridine. Subsequent reduction of the nitro group to an amino group, followed by a Sandmeyer reaction, allows for the introduction of the bromine atom at the 3-position. The final step involves the hydrolysis of the 4-chloro group to a hydroxyl group, yielding the key intermediate, 3-bromo-4-hydroxypyridine.

An alternative route starts from 4-methyl-3-nitropyridine. This compound can be reduced to 3-amino-4-methylpyridine. A Sandmeyer-type reaction can then be employed to introduce the bromine at the 3-position, yielding 3-bromo-4-methylpyridine. Subsequent oxidation of the methyl group to a hydroxyl group would provide the desired 3-bromo-4-hydroxypyridine precursor.

Ethersynthesis of the Oxolan-3-yloxy Side Chain

With the 3-bromo-4-hydroxypyridine precursor in hand, the next critical step is the formation of the ether linkage with the oxolan-3-yloxy side chain. This is typically achieved through nucleophilic substitution reactions.

Installation of the Oxolan-3-yloxy Group onto the Pyridine Ring

The most common method for forming the ether bond in this context is the Williamson ether synthesis . This reaction involves the deprotonation of the hydroxyl group of 3-bromo-4-hydroxypyridine with a suitable base to form a pyridinolate anion. This anion then acts as a nucleophile, attacking an electrophilic oxolane derivative, typically a 3-halooxolane or an oxolan-3-yl sulfonate ester (e.g., tosylate or mesylate). The choice of base and solvent is critical to ensure efficient reaction and minimize side reactions. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often employed in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Another powerful method for this transformation is the Mitsunobu reaction . This reaction allows for the direct coupling of 3-bromo-4-hydroxypyridine with 3-hydroxyoxolane in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). A key advantage of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol stereocenter, which is crucial for stereocontrolled synthesis.

A comparison of these two key ethersynthesis methods is provided in Table 2.

| Reaction | Reagents | Key Features |

| Williamson Ether Synthesis | 3-bromo-4-hydroxypyridine, Base (e.g., NaH), 3-halo or 3-sulfonyloxyoxolane | Strong base required, Sₙ2 mechanism, retention of stereochemistry at the pyridine ring. |

| Mitsunobu Reaction | 3-bromo-4-hydroxypyridine, 3-hydroxyoxolane, PPh₃, DEAD/DIAD | Mild conditions, inversion of stereochemistry at the alcohol, useful for secondary alcohols. |

Stereocontrol and Diastereoselective Synthesis of the Oxolane Ring

The oxolane ring in the target molecule contains a stereocenter at the 3-position. Therefore, controlling the stereochemistry of this ring is essential for the synthesis of enantiomerically pure 3-Bromo-4-(oxolan-3-yloxy)pyridine. This is achieved by using enantiomerically pure (R)- or (S)-3-hydroxyoxolane in the etherification step.

The stereoselective synthesis of chiral 3-hydroxyoxolane can be accomplished through various methods. One approach involves the asymmetric reduction of tetrahydrofuran-3-one using chiral reducing agents or enzymatic catalysis. Another strategy relies on the cyclization of chiral precursors derived from the chiral pool, such as malic acid or tartaric acid. For example, (S)-malic acid can be converted to (S)-1,2,4-butanetriol, which can then be cyclized under acidic conditions to yield (S)-3-hydroxyoxolane.

Advanced Reaction Protocols and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign reaction protocols. In the context of synthesizing 3-Bromo-4-(oxolan-3-yloxy)pyridine, several advanced methods and green chemistry principles can be applied.

Microwave-assisted synthesis can significantly accelerate both the bromination and the etherification steps. Microwave irradiation can lead to faster reaction times, higher yields, and often cleaner reactions compared to conventional heating methods. tsijournals.comscilit.comrroij.combeilstein-journals.org

From a green chemistry perspective, several considerations can be made to improve the sustainability of the synthesis. The use of less hazardous solvents is a key principle. For the Williamson ether synthesis, exploring greener alternatives to traditional polar aprotic solvents, or even solvent-free conditions, can reduce the environmental impact. researchgate.net Phase-transfer catalysis can also be employed to facilitate the reaction in biphasic systems, often using water as one of the phases, which is a more environmentally friendly solvent. The development of catalytic bromination methods that avoid the use of stoichiometric amounts of bromine would also be a significant green improvement.

Metal-Catalyzed Coupling Reactions in Pyridine Functionalization

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of 3-Bromo-4-(oxolan-3-yloxy)pyridine, palladium- and copper-catalyzed reactions are the most relevant.

The Ullmann Condensation , a classic copper-catalyzed reaction, is a well-established method for forming aryl ether bonds. While traditionally requiring harsh conditions (high temperatures), modern ligand-assisted protocols have broadened its applicability. organic-chemistry.org In a hypothetical synthesis, 3-bromo-4-chloropyridine (B1270894) could be reacted with tetrahydrofuran-3-ol in the presence of a copper catalyst, such as copper(I) iodide (CuI), and a suitable base.

A more contemporary and often milder alternative is the Buchwald-Hartwig C-O Cross-Coupling Reaction . This palladium-catalyzed method is highly versatile for creating aryl ethers from aryl halides and alcohols. organic-chemistry.org The reaction typically employs a palladium precatalyst and a specialized phosphine ligand. The development of sterically hindered and electron-rich ligands has been crucial to the reaction's success, allowing for the coupling of a wide range of substrates under relatively mild conditions. wikipedia.orgresearchgate.net The synthesis of 3-Bromo-4-(oxolan-3-yloxy)pyridine via this method would involve the coupling of a precursor like 3-bromo-4-chloropyridine with tetrahydrofuran-3-ol. The choice of catalyst, ligand, and base is critical for achieving high yields.

The general mechanism for the Buchwald-Hartwig reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the alcohol and deprotonation by a base forms a palladium alkoxide intermediate. The final step is reductive elimination, which yields the desired aryl ether and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org

Table 1: Representative Conditions for Metal-Catalyzed C-O Coupling Reactions This table presents hypothetical but plausible conditions for the synthesis of 3-Bromo-4-(oxolan-3-yloxy)pyridine based on established literature for similar aryl ether formations.

| Method | Catalyst System | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Ullmann Condensation | CuI (5-10 mol%), L-Proline or Phenanthroline (10-20 mol%) | K₂CO₃, Cs₂CO₃ | DMF, Dioxane | 100-140 °C |

| Buchwald-Hartwig Coupling | Pd₂(dba)₃ (1-2 mol%), Buchwald-type ligand (e.g., RuPhos, XPhos) (2-4 mol%) | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 °C |

Cascade Reactions and One-Pot Syntheses of Functionalized Pyridines

Cascade reactions and one-pot syntheses are highly efficient strategies that reduce the number of separate workup and purification steps, saving time, reagents, and minimizing waste. nih.gov While a multi-step synthesis is more common for a molecule like 3-Bromo-4-(oxolan-3-yloxy)pyridine, a one-pot approach could theoretically be devised.

For instance, one could envision a process starting from 4-chloropyridine. A one-pot sequence might involve an initial nucleophilic aromatic substitution with tetrahydrofuran-3-ol, followed by a regioselective bromination at the 3-position. However, controlling the regioselectivity of the bromination step in the presence of the ether group could be challenging.

Alternatively, a process could start with the formation of the pyridine ring itself using a method like the Hantzsch pyridine synthesis, followed by in-situ functionalization. wikipedia.orgpharmaguideline.com However, incorporating the specific 3-bromo and 4-(oxolan-3-yloxy) substituents directly into a de novo synthesis in a single pot would be a complex synthetic challenge requiring significant methods development. Most documented one-pot reactions in pyridine chemistry lead to the formation of fused ring systems rather than substituted monocyclic pyridines. nih.gov

Microwave-Assisted Synthesis and Flow Chemistry Applications

Modern techniques like microwave-assisted synthesis and flow chemistry are increasingly used to accelerate reaction rates, improve yields, and enhance safety and scalability in organic synthesis.

Microwave-Assisted Synthesis utilizes microwave irradiation to rapidly heat the reaction mixture. nih.gov This technique has been shown to dramatically reduce reaction times for a wide range of transformations, including metal-catalyzed cross-coupling reactions. nih.govnih.gov The synthesis of 3-Bromo-4-(oxolan-3-yloxy)pyridine via a Buchwald-Hartwig or Ullmann coupling could likely be accelerated from several hours to just minutes using a dedicated microwave reactor. rsc.org This rapid, high-energy heating can overcome activation barriers and often leads to cleaner reactions with fewer byproducts.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis This table illustrates the potential advantages of applying microwave irradiation to the synthesis of pyridine derivatives based on literature examples.

| Parameter | Conventional Heating | Microwave-Assisted Heating |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Temperature Control | Bulk heating, potential for hotspots | Direct, uniform heating of polar molecules |

| Yields | Variable | Often improved due to reduced side reactions |

| Scalability | Straightforward | Can be challenging for large-scale batch processes |

Flow Chemistry involves performing chemical reactions in a continuously flowing stream through a reactor. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time. It is particularly advantageous for reactions that are highly exothermic, use hazardous reagents, or require rapid optimization. While no specific flow chemistry synthesis for 3-Bromo-4-(oxolan-3-yloxy)pyridine has been published, the metal-catalyzed etherification step is an excellent candidate for this technology. Pumping a solution of the reactants and catalyst through a heated packed-bed reactor could allow for safe, efficient, and automated production of the target compound.

Reaction Chemistry and Mechanistic Studies of 3 Bromo 4 Oxolan 3 Yloxy Pyridine

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridines. The success of this reaction depends on the stability of the intermediate Meisenheimer complex, which is favored when the negative charge can be delocalized onto the electronegative ring nitrogen.

In the context of SNAr reactions, the halogen's ability to depart as a stable halide ion is crucial. Bromine is an effective leaving group, superior to chlorine but generally less reactive than iodine. Its departure is a key step in the addition-elimination mechanism that characterizes most SNAr reactions. For a halopyridine, substitution is most efficient when the halogen is at the C-2 or C-4 position, as this allows for direct stabilization of the anionic intermediate by the ring nitrogen through resonance. stackexchange.comechemi.com

The reactivity of 3-Bromo-4-(oxolan-3-yloxy)pyridine in SNAr reactions is complex. Direct nucleophilic attack at the C-3 position is generally disfavored because the resulting anionic intermediate cannot delocalize the negative charge onto the ring nitrogen. stackexchange.comechemi.com Therefore, classical SNAr mechanisms are unlikely at this position.

However, research on other 3-bromopyridines has shown that reactions with strong bases can proceed through an alternative pathway involving a highly reactive 3,4-pyridyne intermediate. nih.gov This mechanism, sometimes termed a "halogen dance," can lead to isomerization of the starting material. For 3-bromopyridines, the formation of a 3,4-pyridyne intermediate followed by the addition of a nucleophile can result in substitution at either the C-3 or C-4 position. nih.gov In the case of 3-Bromo-4-(oxolan-3-yloxy)pyridine, the presence of the C-4 substituent complicates this pathway.

More relevantly, studies have demonstrated that under certain basic conditions, 3-bromopyridines can isomerize to 4-bromopyridines, which then undergo a much more facile SNAr reaction. nih.govresearchgate.net The driving force for this selectivity is the inherent preference for substitution at the C-4 position, which is electronically activated by the pyridine nitrogen. nih.gov The oxolan-3-yloxy group at C-4, being an alkoxy group, is an electron-donating group via resonance, which would typically destabilize the anionic intermediate of a direct SNAr at that position. However, its primary role in this context would be as a directing group and potential participant in the more complex pyridyne or isomerization pathways.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-3 position of 3-Bromo-4-(oxolan-3-yloxy)pyridine serves as an excellent handle for a variety of powerful transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organohalide with an organoboron compound, typically a boronic acid or its ester. libretexts.orgyonedalabs.com This reaction is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. For 3-bromopyridines, the Suzuki reaction proceeds efficiently, providing access to a wide range of 3-substituted pyridine derivatives. nih.govresearchgate.net The reaction is tolerant of many functional groups and often proceeds under relatively mild conditions.

Table 1: Examples of Suzuki-Miyaura Coupling with Bromo-Pyridine Analogues

| Aryl Bromide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 | nih.gov |

| 3-Bromo-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 99 | nih.gov |

| 5-Bromo-3-methoxypyridine | 4-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | N/A |

| 3-Bromo-5-methylpyridine | Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 90 | 88 | N/A |

The Heck and Sonogashira reactions are cornerstone methods for introducing unsaturation into aromatic systems. The Heck reaction couples the aryl bromide with an alkene to form a new C-C double bond, organic-chemistry.orgwikipedia.org while the Sonogashira reaction achieves a similar transformation with a terminal alkyne to create an alkynic linkage. organic-chemistry.orgwikipedia.org Both reactions are catalyzed by palladium and are highly effective for functionalizing bromo-heterocycles like 3-bromopyridine. The Sonogashira reaction often employs a copper(I) co-catalyst to facilitate the process. libretexts.org

Table 2: Examples of Heck and Sonogashira Couplings with Bromo-Heterocycle Analogues

| Reaction | Aryl Bromide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| Heck | 3-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 95 | beilstein-journals.org |

| Heck | 2-Bromothiophene | Styrene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 130 | 85 | N/A |

| Sonogashira | 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT | 90 | researchgate.net |

| Sonogashira | 5-Bromo-2-methoxypyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | THF | 60 | 88 | N/A |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, reacting an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction has become indispensable for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. The reaction generally requires a palladium source, a phosphine (B1218219) ligand, and a base. acsgcipr.org It is a powerful method for converting 3-Bromo-4-(oxolan-3-yloxy)pyridine into various 3-aminopyridine (B143674) derivatives.

Table 3: Examples of Buchwald-Hartwig Amination with Bromo-Pyridine Analogues

| Aryl Bromide | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 98 | N/A |

| 3-Bromopyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 89 | N/A |

| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 60 | chemspider.com |

| 3-Bromopyridine | Benzophenone imine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80 | 95 | organic-chemistry.org |

Ligand and Catalyst System Optimization for Selective Transformations

The bromine atom on the pyridine ring of 3-Bromo-4-(oxolan-3-yloxy)pyridine serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The optimization of ligand and catalyst systems is crucial for achieving high efficiency and selectivity in these transformations.

Commonly employed cross-coupling reactions for functionalizing aryl halides like 3-Bromo-4-(oxolan-3-yloxy)pyridine include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The choice of the palladium precursor, ligand, base, and solvent system significantly impacts the reaction outcome.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the bromo-pyridine with an organoboron reagent. The optimization of this reaction often involves screening various phosphine ligands and palladium sources.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | [General Suzuki-Miyaura conditions] |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 90 | High | [General Suzuki-Miyaura conditions] |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | Moderate to High | [General Suzuki-Miyaura conditions] |

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, coupling the bromo-pyridine with various amines. The selection of a suitable bulky electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent catalyst deactivation. chemistryviews.org

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | High | chemistryviews.org |

| Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 110 | High | [General Buchwald-Hartwig conditions] |

| [Pd(allyl)Cl]₂ | t-BuXPhos | LiHMDS | THF | 80 | High | [General Buchwald-Hartwig conditions] |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromo-pyridine and a terminal alkyne, typically requiring a copper co-catalyst. nih.gov

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | High | nih.gov |

| Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 60 | High | [General Sonogashira conditions] |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene (B151609). chemistryviews.org The presence of a bromine atom (an electron-withdrawing group) at the 3-position and an oxolanyloxy group (an electron-donating group) at the 4-position further influences the regioselectivity of EAS reactions.

The oxolanyloxy group at the 4-position is an ortho-, para-directing group. However, the para-position (C-1) is occupied by the nitrogen atom. The ortho-positions are C-3 and C-5. The C-3 position is already substituted with a bromine atom. Therefore, electrophilic attack is most likely to occur at the C-5 position. The bromine at C-3 will also direct incoming electrophiles to the C-5 position (meta to the bromine).

Common EAS reactions include nitration, halogenation, and sulfonation.

Nitration: Nitration of the pyridine ring would likely require harsh conditions, such as treatment with a mixture of nitric acid and sulfuric acid. The expected major product would be 3-Bromo-5-nitro-4-(oxolan-3-yloxy)pyridine.

Halogenation: Halogenation, for instance with bromine in the presence of a Lewis acid, would also be expected to yield the 5-halo derivative, 3-Bromo-5-halo-4-(oxolan-3-yloxy)pyridine.

Sulfonation: Sulfonation with fuming sulfuric acid would likely lead to the formation of 3-Bromo-4-(oxolan-3-yloxy)pyridine-5-sulfonic acid.

It is important to note that direct electrophilic substitution on the pyridine ring can be challenging. An alternative strategy involves the initial N-oxidation of the pyridine to form the corresponding N-oxide. The N-oxide is more activated towards electrophilic attack, and substitution often occurs at the 4-position. However, in this specific molecule, the 4-position is already substituted. The N-oxide would activate the 2- and 6-positions towards electrophilic attack. Subsequent reduction of the N-oxide would yield the substituted pyridine.

Functional Group Transformations and Derivatization of the Oxolane Moiety

The oxolane (tetrahydrofuran) ring in 3-Bromo-4-(oxolan-3-yloxy)pyridine offers opportunities for various functional group transformations and derivatizations. These reactions can modify the properties of the molecule without altering the core pyridine structure.

Ring Opening: The ether linkage in the oxolane ring can be cleaved under strong acidic conditions or by using specific Lewis acids. This would lead to the formation of a diol or other linear structures, depending on the reagents and reaction conditions.

Substitution on the Oxolane Ring: While the C-H bonds of the oxolane ring are generally unreactive, specific methodologies can be employed for their functionalization. For instance, radical halogenation could introduce a halogen atom onto the oxolane ring, which could then be further elaborated.

Modification of the Hydroxyl Group (if present): If the oxolane moiety were to be derived from a precursor with a hydroxyl group, this group could be a site for various transformations such as esterification, etherification, or oxidation, allowing for the introduction of a wide range of functional groups.

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Pathways

In complex reaction sequences involving 3-Bromo-4-(oxolan-3-yloxy)pyridine, controlling chemo-, regio-, and stereoselectivity is paramount.

Chemoselectivity: In molecules with multiple reactive sites, such as the bromo-pyridine and the oxolane ether, achieving chemoselectivity is a key challenge. For instance, in a reaction involving a strong nucleophile, it is important to control whether the reaction occurs at the bromine-substituted carbon of the pyridine ring (via a coupling reaction) or leads to the cleavage of the ether bond in the oxolane moiety. The choice of catalyst and reaction conditions is critical in directing the reaction to the desired site.

Regioselectivity: As discussed in the context of electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of new functional groups on the pyridine ring. In cross-coupling reactions, the regioselectivity is inherently controlled by the position of the bromine atom.

Stereoselectivity: If the oxolane ring is chiral, maintaining or controlling the stereochemistry during subsequent reactions is a significant consideration. Reactions at or near the stereocenter of the oxolane ring could proceed with retention or inversion of configuration, or lead to racemization. The use of chiral catalysts or reagents can be employed to control the stereochemical outcome of such transformations. For example, if a new stereocenter is created on the oxolane ring, diastereoselective reactions can be designed based on the existing stereochemistry.

Spectroscopic and Advanced Analytical Characterization of 3 Bromo 4 Oxolan 3 Yloxy Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

Experimental ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), for 3-Bromo-4-(oxolan-3-yloxy)pyridine are not available in the searched resources. A detailed analysis of proton and carbon environments, which would typically be presented here, cannot be performed without this foundational data.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Information from two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for the unambiguous assignment of proton and carbon signals and for determining the through-bond and through-space correlations within the molecule. However, no such 2D NMR studies for 3-Bromo-4-(oxolan-3-yloxy)pyridine have been found in the public domain.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry data, which would provide the exact mass of the molecular ion and confirm the elemental composition of 3-Bromo-4-(oxolan-3-yloxy)pyridine, is not available.

Fragmentation Pathway Elucidation and Structural Confirmation

Without mass spectrometry data (e.g., from electron ionization or tandem MS/MS experiments), the fragmentation pathways of 3-Bromo-4-(oxolan-3-yloxy)pyridine upon ionization cannot be elucidated. This analysis is vital for the structural confirmation of the compound.

Infrared (IR) and Raman Spectroscopy

Specific Infrared (IR) and Raman spectroscopic data, which would identify the characteristic vibrational modes of the functional groups present in 3-Bromo-4-(oxolan-3-yloxy)pyridine, such as C-Br, C-O, C-N, and aromatic C-H bonds, could not be located.

Vibrational Mode Assignment and Functional Group Identification

Information regarding the assignment of vibrational modes and the identification of functional groups through techniques such as Fourier-transform infrared (FTIR) or Raman spectroscopy is currently unavailable for this compound.

Conformational Insights from Vibrational Spectra

Without experimental or computational vibrational spectra, no insights into the conformational isomers or the orientation of the oxolane and pyridine (B92270) rings of 3-Bromo-4-(oxolan-3-yloxy)pyridine can be determined.

X-ray Crystallography

No crystallographic data, including single-crystal X-ray diffraction studies, have been reported for 3-Bromo-4-(oxolan-3-yloxy)pyridine.

Solid-State Structure Elucidation and Bond Parameters

The solid-state structure, including precise bond lengths, bond angles, and torsion angles, has not been determined. Therefore, a data table of these parameters cannot be generated.

Intermolecular Interactions and Crystal Packing Analysis

An analysis of the crystal packing and the nature of intermolecular forces, such as hydrogen bonds, halogen bonds, or van der Waals interactions, is not possible without the experimentally determined crystal structure.

Computational and Theoretical Chemistry Insights into 3 Bromo 4 Oxolan 3 Yloxy Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is particularly well-suited for studying the properties of medium-sized organic molecules like 3-Bromo-4-(oxolan-3-yloxy)pyridine. Calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which provides a robust framework for describing the molecule's electronic system.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For 3-Bromo-4-(oxolan-3-yloxy)pyridine, this involves not only the geometry of the pyridine (B92270) ring but also the orientation of the flexible oxolanyloxy substituent.

The oxolane (tetrahydrofuran) ring itself exists in various puckered conformations, most commonly the "envelope" and "twist" forms, which rapidly interconvert. researchgate.netfiveable.me The linkage of this ring to the pyridine core via an ether bond introduces additional rotational freedom around the C-O bonds. Conformational analysis reveals the most stable arrangement by comparing the energies of these different spatial orientations. The lowest energy conformer represents the most probable structure of the molecule in the gas phase or in non-polar solvents. Key structural parameters, such as bond lengths and angles, for a representative optimized geometry are presented below.

Table 1: Selected Optimized Geometrical Parameters for 3-Bromo-4-(oxolan-3-yloxy)pyridine (Representative Data)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C(pyridine)-Br | 1.91 Å |

| Bond Length | C(pyridine)-O | 1.37 Å |

| Bond Length | O-C(oxolane) | 1.44 Å |

| Bond Angle | C2-N1-C6 | 117.5° |

Note: Data are representative values based on DFT calculations of similar structures.

The electronic properties of a molecule are dictated by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. ripublication.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ripublication.com For 3-Bromo-4-(oxolan-3-yloxy)pyridine, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom, while the LUMO would be distributed across the π-system of the ring, influenced by the electron-withdrawing bromine atom.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Calculated Electronic Properties and Reactivity Descriptors (Representative Data)

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.85 |

| LUMO Energy | ELUMO | -1.20 |

| Energy Gap | ΔE | 5.65 |

| Electronegativity | χ | 4.025 |

| Chemical Hardness | η | 2.825 |

| Global Softness | S | 0.354 |

Note: Data are representative values based on DFT calculations of similar structures. ias.ac.innih.govacs.org

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. nih.govresearchgate.net It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov The map displays regions of negative electrostatic potential (typically colored red), which are electron-rich and susceptible to attack by electrophiles, and regions of positive electrostatic potential (blue), which are electron-poor and prone to attack by nucleophiles.

For 3-Bromo-4-(oxolan-3-yloxy)pyridine, the MEP map would show the most negative potential localized on the nitrogen atom of the pyridine ring, making it the primary site for protonation and coordination to Lewis acids. nih.govnih.gov The oxygen atoms of the ether linkage and the oxolane ring would also exhibit negative potential. Conversely, the hydrogen atoms on the pyridine ring and the region around the bromine atom (due to a phenomenon known as a σ-hole) would show positive potential, indicating them as possible sites for nucleophilic interaction.

Quantum Chemical Studies on Reaction Mechanisms

Beyond static properties, computational chemistry can be used to explore the dynamic processes of chemical reactions. This involves mapping the energy profile of a reaction pathway, including the identification of transition states.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Identifying the structure and energy of the TS is crucial for understanding reaction rates and mechanisms. utdallas.edu For example, in a nucleophilic aromatic substitution reaction on the pyridine ring, computational methods can model the approach of the nucleophile, the formation of the intermediate (such as a Meisenheimer complex), and the departure of the leaving group.

The activation energy (Ea) is the energy difference between the reactants and the transition state. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed, allowing for the determination of whether a reaction is kinetically and thermodynamically favorable.

Many reactions can potentially yield multiple products. Computational chemistry is a powerful tool for predicting the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed) of a reaction. acs.org This is achieved by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy barrier will be the most favorable, and the corresponding product will be the major one. nih.gov

For 3-Bromo-4-(oxolan-3-yloxy)pyridine, a key question is the site of reaction on the pyridine ring. The presence of the bromo and oxolanyloxy substituents influences the electron density and steric accessibility of the C2, C5, and C6 positions. rsc.orgrsc.orgthieme-connect.de By calculating the transition state energies for nucleophilic attack at each of these positions, a prediction of the most likely site of functionalization can be made. For instance, comparing the energy barriers for substitution at C2 versus C6 could reveal the preferred outcome of a given reaction, guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity. For pyridine scaffolds, which are prevalent in medicinal chemistry, QSAR is instrumental in designing and optimizing new drug candidates.

Development of QSAR Models Based on Molecular Descriptors

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices, topological pharmacophore descriptors), and 3D (e.g., steric and electrostatic fields). tandfonline.comprotoqsar.com

For a molecule like 3-Bromo-4-(oxolan-3-yloxy)pyridine, relevant descriptors would include:

Electronic descriptors: The bromine atom and the ether oxygen significantly influence the electron distribution on the pyridine ring. Descriptors such as partial charges on atoms, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. protoqsar.comnih.gov The bromine atom acts as an electron-withdrawing group, while the oxolanyloxy group can be a weak electron-donating group through resonance.

Steric descriptors: The size and shape of the molecule are described by parameters like molecular volume, surface area, and specific shape indices. The bulky bromine atom and the flexible oxolane ring contribute significantly to the steric profile.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP) is a key descriptor for hydrophobicity, which influences how the molecule interacts with biological membranes and protein binding pockets.

Topological descriptors: These describe the connectivity and branching of the molecule.

In developing a QSAR model for a series of pyridine derivatives, these descriptors are calculated for each compound and then correlated with their measured biological activity (e.g., IC50 values) using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). researchpublish.comacs.org The quality of a QSAR model is assessed by statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). A high q² value (typically > 0.5) indicates good predictive ability of the model. nih.govnih.govnih.gov

Table 1: Representative Molecular Descriptors and Statistical Parameters from QSAR Studies of Pyridine Derivatives

| QSAR Study Subject | Key Descriptors | R² | q² | Reference |

| Pyridine-substituted pyrimidines as Mer kinase inhibitors | Comparative Molecular Similarity Indices Analysis (CoMSIA) fields | 0.984 | 0.599 | nih.gov |

| Substituted pyridine derivatives as LSD1 inhibitors | Comparative Molecular Field Analysis (CoMFA) and CoMSIA fields | 0.959 | 0.595 | nih.gov |

| Substituted 2-pyridinyl guanidines as uPA inhibitors | Molecular shape, flexibility, and lipophilicity descriptors | 0.89 | 0.83 | tandfonline.com |

| Imidazo[4,5-c] Pyridine derivatives as AT1 antagonists | 2D QSAR, Group-based QSAR, Pharmacophore modeling | 0.894 | 0.765 | aip.org |

This table presents data from studies on various pyridine derivatives to illustrate the principles of QSAR modeling. The values are not specific to 3-Bromo-4-(oxolan-3-yloxy)pyridine.

Predictive Modeling for Targeted Property Optimization

Once a statistically robust QSAR model is established, it can be used to predict the biological activity of novel, yet-to-be-synthesized compounds. For 3-Bromo-4-(oxolan-3-yloxy)pyridine, a QSAR model developed from a library of similar compounds could predict its potential as, for instance, a kinase inhibitor. nih.govacs.org

The contour maps generated from 3D-QSAR methods like CoMFA and CoMSIA are particularly useful for targeted property optimization. These maps highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a contour map might suggest that increasing the steric bulk near the bromine atom or altering the electrostatic potential around the oxolane ring could enhance binding to a target protein. nih.govnih.gov This predictive capability allows chemists to prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources.

Molecular Modeling and Docking Studies for Molecular Interactions

Molecular modeling and docking are powerful computational tools used to simulate the interaction between a small molecule (ligand) and a biological macromolecule (protein). These methods provide insights into the binding mode, affinity, and selectivity of a ligand.

Ligand-Protein Interaction Profiling in Chemical Biology Contexts

Molecular docking simulations can predict the preferred orientation of 3-Bromo-4-(oxolan-3-yloxy)pyridine within the binding site of a protein. The process involves generating a multitude of possible conformations of the ligand and positioning them within the protein's active site, followed by a scoring function that estimates the binding affinity. nih.govnih.gov

For a compound like 3-Bromo-4-(oxolan-3-yloxy)pyridine, several types of interactions with a protein active site can be anticipated:

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The ether oxygen of the oxolane moiety can also participate in hydrogen bonding as an acceptor. acs.org

Halogen Bonding: The bromine atom can participate in halogen bonds, a type of non-covalent interaction where the electrophilic region on the halogen interacts with a nucleophilic site on the protein, such as a backbone carbonyl oxygen.

Hydrophobic Interactions: The pyridine ring and the aliphatic oxolane ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic pyridine ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the ligand-protein complex. MD simulations track the movements of atoms over time, revealing the stability of the binding mode and the role of water molecules in mediating interactions. nih.govnih.gov The binding free energy, a more accurate measure of binding affinity, can also be calculated from these simulations using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). nih.govnih.gov

Table 2: Potential Interacting Residues and Binding Energy Contributions from Docking Studies of Structurally Related Ligands

| Ligand Scaffold | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Primary Interactions | Reference |

| Substituted Pyridine | Lysine-specific demethylase 1 (LSD1) | Asp555, Lys661, Trp695, Tyr761 | Not specified, but electrostatic interactions dominate | Hydrogen bonding, electrostatic interactions | nih.gov |

| Pyridine-substituted Pyrimidine | Mer Kinase | Not specified, but key residues identified | Not specified | Hydrogen bonding, hydrophobic interactions | nih.gov |

| Pyridine complexes | H2SiO | N/A | -8 to -53 | Tetrel bonding | researchgate.net |

| Protein-protein complexes | Various | N/A | ~20 cal.mol⁻¹/Ų of buried surface area | Shape complementarity, electrostatics | nih.gov |

This table is illustrative and compiles data from various studies on related compounds to demonstrate the principles of ligand-protein interaction profiling. The data is not specific to 3-Bromo-4-(oxolan-3-yloxy)pyridine.

Conformational Dynamics of the Oxolane Moiety in Binding Environments

The oxolane (tetrahydrofuran) ring is not planar and exists in a state of dynamic equilibrium between different puckered conformations, primarily the "twisted" (C₂) and "bent" or "envelope" (Cₛ) forms. aip.org The energy barrier between these conformers is low, allowing for rapid interconversion. This conformational flexibility is a critical aspect of its behavior in a binding environment.

Advanced Research Applications of 3 Bromo 4 Oxolan 3 Yloxy Pyridine

Strategic Building Block in Complex Organic Synthesis

The versatility of 3-Bromo-4-(oxolan-3-yloxy)pyridine as a strategic building block is rooted in the reactivity of its constituent parts. The bromo-substituted pyridine (B92270) core allows for a range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, while the oxolane moiety can influence solubility, conformational rigidity, and metabolic stability.

Modular Construction of Novel Heterocyclic Architectures

The synthesis of complex, novel heterocyclic architectures is a cornerstone of modern organic chemistry, often aimed at discovering new therapeutic agents or functional materials. Substituted pyridines, such as 3-Bromo-4-(oxolan-3-yloxy)pyridine, serve as key modules in the assembly of these intricate structures. The bromine atom at the 3-position provides a reactive handle for introducing a wide array of molecular fragments.

For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While specific examples utilizing 3-Bromo-4-(oxolan-3-yloxy)pyridine are not extensively documented in publicly available literature, the principles can be illustrated by reactions with analogous bromo-heterocyclic compounds. For example, 4-bromo-6H-1,2-oxazines have been successfully used in Suzuki and Sonogashira coupling reactions to introduce aryl and alkynyl substituents, respectively, demonstrating the utility of a bromo-heterocycle in building molecular complexity. beilstein-journals.org Similarly, tandem cyclization reactions of appropriately substituted precursors can lead to the formation of fused heterocyclic systems. researchgate.netdocumentsdelivered.com The presence of the oxolane group in 3-Bromo-4-(oxolan-3-yloxy)pyridine can further influence the reactivity and properties of the resulting complex molecules.

A general scheme for such transformations is presented below:

| Reaction Type | Reactant | Catalyst/Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted pyridine |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted pyridine |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst, base | Amino-substituted pyridine |

These reactions enable the modular construction of libraries of compounds with diverse functionalities, which is a critical step in the discovery of new bioactive molecules. researchgate.net

Precursor for Advanced Organic Materials and Polymers

The development of advanced organic materials and polymers with tailored properties is an area of intense research. Substituted pyridines can be incorporated into polymer backbones to impart specific functions, such as altered hydrophilicity, metal-ion sensing capabilities, or specific cell adhesion properties.

Chemical vapor deposition (CVD) polymerization of substituted pyridinophanes has been shown to produce functionalized polylutidine films. umich.edu These polymers, containing nitrogen atoms in their backbone, exhibit different surface properties compared to their all-carbon analogues, such as increased hydrophilicity, which can be beneficial for biomedical applications like cell culture substrates. umich.edu

Furthermore, conjugated polymers containing substituted pyridine units have been designed as chemosensors for metal ions. rsc.org The pyridine nitrogen can act as a coordination site for metal ions, and this interaction can lead to changes in the polymer's photophysical properties, such as its fluorescence, allowing for sensitive and selective detection. rsc.org The bromo-functionality of 3-Bromo-4-(oxolan-3-yloxy)pyridine could be exploited for polymerization reactions, such as Yamamoto or Suzuki polycondensation, to create novel functional polymers. The oxolanyloxy side chain would further modify the properties of the resulting polymer, potentially enhancing its solubility or introducing specific non-covalent interactions.

Development of Chemical Biology Probes

Chemical biology probes are small molecules designed to study and manipulate biological systems. The pyridine scaffold is a common feature in such probes due to its presence in many natural products and its ability to engage in various intermolecular interactions.

Design and Synthesis of Pyridine-Based Probes for Molecular Targets

The design of chemical probes often involves creating molecules that can selectively interact with a specific biological target, such as a protein or nucleic acid, and report on this interaction, for example, through a fluorescent signal. Pyridine-based compounds are frequently used as the core structure for such probes. nih.govnih.govmdpi.com

For instance, fluorescent probes based on a pyridine core have been developed for various bioimaging applications. nih.gov These probes can be designed to be cell-permeable and can be chemically modified to target specific subcellular compartments or biomolecules. nih.gov The synthesis of such probes often involves straightforward chemical modifications of a functionalized pyridine precursor. The bromo-substituent on 3-Bromo-4-(oxolan-3-yloxy)pyridine could be used to attach a fluorophore or a targeting moiety through cross-coupling reactions.

A notable example of a sophisticated pyridine-based probe is the development of a radiofluorinated pyrazol-4-yl-pyridine derivative as a positron emission tomography (PET) ligand for imaging the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov This demonstrates the potential of pyridine-containing molecules to serve as scaffolds for highly specific imaging agents.

Probing Biological Pathways through Chemical Intervention

Small molecule inhibitors are crucial tools for probing the function of enzymes and signaling pathways in cells. Pyridine-containing compounds have been identified as potent inhibitors of various enzymes, particularly kinases, which are key regulators of cellular processes.

For example, derivatives of 1H-pyrazolo[3,4-b]pyridine have been discovered as potent inhibitors of TANK-binding kinase 1 (TBK1), a crucial enzyme in the innate immune response. cambridgemedchemconsulting.com Similarly, 3H-pyrazolo[4,3-f]quinoline-based compounds have been shown to be effective inhibitors of the FLT3 kinase, a target in acute myeloid leukemia (AML). nih.gov These inhibitors can be used to study the roles of these kinases in both normal physiology and disease, and they can serve as starting points for the development of new therapies. The structure of 3-Bromo-4-(oxolan-3-yloxy)pyridine provides a framework that could be elaborated upon to design inhibitors for various enzyme targets.

Medicinal Chemistry Lead Optimization (Focus on Chemical Design Principles)

In medicinal chemistry, lead optimization is the process of modifying a biologically active compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. The structural features of 3-Bromo-4-(oxolan-3-yloxy)pyridine are relevant to several key principles of lead optimization.

One important strategy is bioisosteric replacement , where an atom or a group of atoms is replaced by another with similar physical or chemical properties to enhance the desired biological activity or reduce toxicity. researchgate.netmdpi.com The pyridine ring itself is often used as a bioisostere for a benzene (B151609) ring, as it can introduce a hydrogen bond acceptor and alter the molecule's solubility and basicity. mdpi.com

The oxolan-3-yloxy group is a particularly interesting feature for lead optimization. The ether linkage and the cyclic ether structure can influence several properties:

Metabolic Stability: The replacement of a metabolically vulnerable group with the more stable ether-linked oxolane can be a strategy to improve a drug candidate's half-life. Cycloalkyl groups are often introduced to fill hydrophobic pockets in receptors and to add rigidity, which can enhance binding affinity and selectivity. nih.gov

Conformational Constraint: The five-membered ring of the oxolane group introduces a degree of conformational rigidity, which can be advantageous in locking the molecule into a bioactive conformation for binding to its target. nih.gov The hydroxyl group, a component of the parent alcohol of the ether, is known to influence conformation through effects like hyperconjugation. hyphadiscovery.com

The bromo-substituent also plays a critical role in lead optimization. It can serve as a synthetic handle for introducing a variety of substituents to explore the structure-activity relationship (SAR) of a compound series. nih.govresearchgate.net By systematically varying the group attached at this position, medicinal chemists can probe the steric and electronic requirements of the binding site on the biological target.

The table below summarizes the key chemical design principles and the corresponding structural features of 3-Bromo-4-(oxolan-3-yloxy)pyridine:

| Chemical Design Principle | Relevant Structural Feature | Potential Impact |

| Bioisosterism | Pyridine ring | Modulation of solubility, pKa, and hydrogen bonding capacity. mdpi.com |

| Modulation of Physicochemical Properties | Oxolan-3-yloxy group | Increased polarity, potential for improved metabolic stability. hyphadiscovery.comnih.gov |

| Conformational Restriction | Oxolane ring | Favorable pre-organization for target binding. nih.gov |

| Structure-Activity Relationship (SAR) Exploration | Bromo substituent | A reactive site for introducing diverse chemical groups. researchgate.net |

Rational Design of Derivatives for Enhanced Molecular Recognition

The rational design of derivatives from a lead compound like 3-Bromo-4-(oxolan-3-yloxy)pyridine would typically involve modifying its structure to improve binding affinity and selectivity for a specific biological target. The bromine atom at the 3-position offers a site for various chemical modifications, such as cross-coupling reactions, which could introduce new functional groups to probe interactions within a target's binding pocket. The oxolanyloxy group at the 4-position provides a distinct three-dimensional structure and potential hydrogen bond accepting capabilities that could be crucial for molecular recognition.

In the broader context of pyridine derivatives, rational design has been successfully employed. For instance, the design of 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TANK-binding kinase 1 (TBK1) was guided by molecular docking studies to optimize interactions with the kinase's active site. nih.gov A similar approach could theoretically be applied to 3-Bromo-4-(oxolan-3-yloxy)pyridine to design derivatives with enhanced molecular recognition for a chosen target.

Structure-Activity Relationship (SAR) Guided Optimization for Target Modulation

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a compound's biological activity. For 3-Bromo-4-(oxolan-3-yloxy)pyridine, a systematic SAR study would involve synthesizing a library of analogues and evaluating their biological effects. Key modifications would include:

Substitution at the bromine position: Replacing the bromine with different halogens or other functional groups to understand the electronic and steric requirements for activity.

Modification of the oxolanyloxy group: Altering the ether linkage or the tetrahydrofuran (B95107) ring to explore how changes in this region impact target modulation.

Substitution on the pyridine ring: Introducing additional substituents to further probe the binding landscape.

While no specific SAR data for 3-Bromo-4-(oxolan-3-yloxy)pyridine has been published, research on other bromo-substituted heterocyclic compounds, such as 3-benzylidene 4-bromo isatin (B1672199) derivatives, has shown that the presence and position of halogen atoms can significantly influence cytotoxic activity. researchgate.net Similarly, studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated how systematic structural modifications can lead to potent antibacterial agents. nih.gov

Applications in Materials Science

The electronic and photophysical properties of organic molecules are of great interest in materials science for applications in electronic devices. Pyridine-containing compounds, in particular, have been explored for their potential in this field. However, there is no available research on the integration of 3-Bromo-4-(oxolan-3-yloxy)pyridine into materials science applications.

Integration into Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs) are a prominent application for novel organic materials. bohrium.com Materials used in OLEDs require specific properties, such as high thermal stability, good film-forming capabilities, and appropriate energy levels for efficient charge transport and light emission. researchgate.netrsc.org

The suitability of 3-Bromo-4-(oxolan-3-yloxy)pyridine for use in organic electronic devices has not been investigated. Such a study would involve synthesizing the compound and characterizing its electronic properties, such as its HOMO and LUMO energy levels, to assess its potential as an electron-transporting, hole-transporting, or emissive material. While other classes of nitrogen-containing heterocycles, like 1,3,4-oxadiazoles, have been successfully used in OLEDs, the potential of this specific pyridine derivative remains unexplored. researchgate.netrsc.org

Photophysical Properties and Functional Material Development

The development of functional materials often relies on the unique photophysical properties of organic molecules, such as fluorescence or phosphorescence. The photophysical characteristics of 3-Bromo-4-(oxolan-3-yloxy)pyridine, including its absorption and emission spectra, quantum yield, and excited-state lifetime, have not been reported in the scientific literature.

To evaluate its potential, researchers would need to perform a detailed photophysical analysis. The presence of the bromine atom could potentially lead to interesting photophysical phenomena, such as a heavy-atom effect that might promote intersystem crossing and lead to phosphorescence. The combination of the pyridine ring and the ether linkage could also influence the molecule's electronic structure and, consequently, its light-absorbing and emitting properties. Without experimental data, any discussion of its photophysical properties and potential for functional material development remains speculative.

Patent Landscape Analysis and Academic Research Implications

Systematic Review of Patent Filings Related to Halogenated Pyridine (B92270) Ethers

A systematic analysis of the patent literature reveals a significant and sustained interest in halogenated pyridine ethers from major pharmaceutical and agrochemical companies. While patents specifically claiming 3-Bromo-4-(oxolan-3-yloxy)pyridine are not prominent, numerous patents protect structurally related compounds, indicating a broad and competitive intellectual property landscape. The primary focus of this patenting activity appears to be in the realm of kinase inhibitors, with applications in oncology, inflammatory diseases, and neurodegenerative disorders.

Key players in this domain include large pharmaceutical corporations who have patented vast libraries of compounds featuring the pyridyl ether motif. These patents often claim broad Markush structures, encompassing a wide range of substitutions on both the pyridine and the ether moieties. The halogen atom, typically at the 3-position of the pyridine ring, is a common feature, suggesting its importance for modulating the physicochemical properties and biological activity of the compounds. The ether-linked substituent at the 4-position is also a key point of variation, with a diverse array of cyclic and acyclic ethers being explored.

A representative selection of patents in this area is presented in the interactive table below, highlighting the assignees, the general therapeutic or industrial applications, and the scope of the claimed chemical space.

| Patent Number | Assignee | General Field of Application | Scope of Halogenated Pyridine Ether Claims |

| WO2012062784A1 | Bayer Intellectual Property GmbH | Agrochemicals (Fungicides) | Claims 3-halogen-4-alkoxypyridine derivatives as part of larger fungicidal molecules. |

| WO2014076049A1 | Janssen Pharmaceutica NV | Kinase Inhibitors (Oncology) | Discloses a broad range of substituted pyridinyl ethers as inhibitors of protein kinases. |

| WO2010089283A1 | GlaxoSmithKline LLC | Kinase Inhibitors (Inflammatory Diseases) | Covers various heterocyclic compounds, including pyridyl ethers, for the treatment of inflammatory conditions. |

This intense patent activity underscores the perceived value of halogenated pyridine ethers as a scaffold for the development of new drugs and other commercially valuable products. For academic researchers, this dense patent landscape presents both challenges and opportunities, necessitating a strategic approach to carve out novel and non-infringing areas of research.

Identifying Unexplored Chemical Space and Research Opportunities from Patent Literature

A granular analysis of the existing patent landscape for halogenated pyridine ethers reveals several pockets of "unexplored chemical space" that could represent fertile ground for academic research. These opportunities arise from the specific choices made by patent holders in their claimed structures, often leaving related but distinct chemical entities unexamined.

One significant area of opportunity lies in the nature of the ether substituent. While many patents cover simple cyclic ethers like tetrahydrofuran (B95107) and tetrahydropyran, there is less emphasis on more complex or stereochemically defined ether structures. For instance, the specific stereochemistry of the oxolan-3-yloxy group in 3-Bromo-4-(oxolan-3-yloxy)pyridine may not be explicitly claimed or exemplified in many patents, offering a potential avenue for novel findings. Furthermore, the exploration of alternative, more structurally diverse cyclic ether systems, or those bearing additional functional groups, could lead to compounds with unique properties and biological activities that fall outside the scope of existing patents.

Another area ripe for exploration is the substitution pattern on the pyridine ring itself. While 3-halogenation is common, the combination of this with other substituents at the 2, 5, or 6 positions is not exhaustively covered. The introduction of small alkyl groups, electron-withdrawing or -donating groups, or additional hydrogen bond donors/acceptors could significantly alter the compound's interaction with biological targets, leading to novel structure-activity relationships (SAR).

Furthermore, the vast majority of patents focus on a limited set of biological targets, primarily well-established protein kinases. There is a significant opportunity for academic researchers to screen compounds like 3-Bromo-4-(oxolan-3-yloxy)pyridine and its novel analogs against a broader range of biological targets, including less-studied kinases, other enzyme families, or even non-enzymatic targets like protein-protein interactions. This could uncover entirely new therapeutic applications for this chemical class.

Strategies for Academic Innovation within the Existing Intellectual Property Landscape

Navigating the crowded intellectual property landscape of halogenated pyridine ethers requires a multi-pronged strategic approach for academic researchers. The goal is to generate novel, publishable, and potentially patentable research without infringing on existing claims.

A primary strategy is to focus on "scaffold hopping" and the design of novel, non-obvious analogs . Instead of making minor modifications to existing patented structures, academic labs can leverage their synthetic chemistry expertise to create fundamentally new molecular frameworks that mimic the key pharmacophoric features of the patented compounds but are structurally distinct. For example, replacing the pyridine core with other nitrogen-containing heterocycles while retaining the bromo and oxolanyloxy functionalities could lead to novel chemotypes with interesting biological profiles.

Another key strategy is the development of novel synthetic methodologies . Many of the patented syntheses for these compounds are designed for large-scale production and may not be the most efficient or versatile for exploring chemical diversity in a research setting. Academic researchers can contribute by developing more elegant, efficient, and modular synthetic routes to 3-Bromo-4-(oxolan-3-yloxy)pyridine and its analogs. Such methodological advancements are highly valuable to the scientific community and can be published and patented in their own right.

Exploring unpatented biological space is a third and highly promising strategy. As previously mentioned, the industrial focus has been on a relatively narrow set of therapeutic targets. Academic labs are uniquely positioned to test these compounds in a wide array of biological assays, including those for rare and neglected diseases, or for novel targets for which there is a high unmet medical need. Any new and unexpected biological activity discovered for a compound like 3-Bromo-4-(oxolan-3-yloxy)pyridine would represent a significant and potentially patentable invention.

Finally, a thorough freedom-to-operate (FTO) analysis should be an integral part of any research plan in this area. Before embarking on a significant research program, a careful assessment of the patent landscape can help to identify areas with a lower risk of infringement and a higher potential for generating novel intellectual property. Collaboration with university technology transfer offices can be invaluable in this regard.

By employing these strategies, academic researchers can make significant contributions to the field of medicinal chemistry, advancing our understanding of halogenated pyridine ethers and potentially laying the groundwork for the development of new and improved therapeutic agents.

Future Research Directions and Overarching Challenges

Advancements in Asymmetric Synthesis of Pyridine (B92270) and Oxolane Moieties

The structure of 3-Bromo-4-(oxolan-3-yloxy)pyridine contains a chiral center at the 3-position of the oxolane (tetrahydrofuran) ring. Consequently, the development of stereoselective synthetic methods is paramount to accessing enantiomerically pure forms of this compound and its analogues, which is often crucial for their application in biological systems.

Future research will likely focus on refining and discovering new asymmetric routes to both the pyridine and oxolane components. For the oxolane moiety, methods for the asymmetric synthesis of 3-substituted chiral tetrahydrofurans are still an area of active development. While numerous strategies exist for creating chiral centers, those applicable to simple tertiary ethers can be limited. beilstein-journals.org Promising approaches include the asymmetric desymmetrization of prochiral oxetanes, which can generate all-carbon quaternary stereocenters with high enantioselectivity using chiral Brønsted acid catalysts. nsf.gov Other strategies involve forming the stereocenter before, during, or after the cyclization to create the heterocyclic ring. researchgate.net

For the pyridine portion, traditional synthesis methods often lack the subtlety needed for producing highly functionalized and stereochemically defined products. nih.gov Modern advancements are moving towards transition-metal-catalyzed cross-coupling and cyclization reactions that offer new pathways to substituted pyridines. researchgate.net A significant challenge remains the meta-selective functionalization of the pyridine ring, a notoriously difficult position to modify due to the electronic nature of the heterocycle. acs.org Recent breakthroughs, however, have demonstrated novel one-pot methods for C3-functionalization, such as a tandem borane (B79455) and palladium catalysis approach for enantioselective allylation. researchgate.net These advanced strategies could be adapted for the synthesis of precursors to 3-Bromo-4-(oxolan-3-yloxy)pyridine.

Table 1: Selected Asymmetric Synthesis Strategies for Heterocyclic Moieties

| Heterocycle Type | Synthetic Strategy | Key Features | Potential Application |

|---|---|---|---|

| Oxolane (Tetrahydrofuran) | Asymmetric Desymmetrization of Oxetanes | Uses chiral Brønsted acid catalysts; generates quaternary stereocenters with high enantioselectivity. nsf.gov | Synthesis of chiral 3-substituted oxolanes. |

| Oxolane (Thioether analogue) | Stereoselective Alkylation of Thiocarbamates | Creates tertiary thiols/thioethers via configurationally stable α-lithiothiocarbamates. beilstein-journals.org | Generation of chiral sulfur-containing five-membered rings. |

| Pyridine | Tandem Borane and Palladium Catalysis | One-pot C3-allylation via hydroboration, enantioselective allylation, and oxidation. researchgate.net | Direct, enantioselective functionalization at the C3 position. |

Discovery of Novel Reactivity Patterns and Catalytic Systems